molecular formula C20H23ClN2O2 B11114488 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide

Cat. No.: B11114488
M. Wt: 358.9 g/mol
InChI Key: UOOLWKGWQSFFJT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a morpholine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with morpholine to form 4-chlorobenzylmorpholine. This intermediate is then reacted with phenylacetic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylacetamide

InChI

InChI=1S/C20H23ClN2O2/c21-18-8-6-17(7-9-18)19(23-10-12-25-13-11-23)15-22-20(24)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)

InChI Key

UOOLWKGWQSFFJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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